molecular formula C6H5N3OS2 B13929723 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one CAS No. 52948-43-3

2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one

Cat. No.: B13929723
CAS No.: 52948-43-3
M. Wt: 199.3 g/mol
InChI Key: LXVWBVAOOCQCIF-UHFFFAOYSA-N
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Description

2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one typically involves the cyclization of appropriate thioamide and pyrimidine precursors. One common method includes the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation at the sulfur atom with various alkyl halides .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolo[5,4-d]pyrimidines, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

52948-43-3

Molecular Formula

C6H5N3OS2

Molecular Weight

199.3 g/mol

IUPAC Name

2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C6H5N3OS2/c1-11-6-9-3-4(10)7-2-8-5(3)12-6/h2H,1H3,(H,7,8,10)

InChI Key

LXVWBVAOOCQCIF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)N=CNC2=O

Origin of Product

United States

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